Strategic Identification, Synthesis, and Characterization of 3-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one
Strategic Identification, Synthesis, and Characterization of 3-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one
Executive Summary
The dibenzo[b,e]oxepin-11-one scaffold is a privileged structure in medicinal chemistry, serving as the critical backbone for tricyclic antidepressants (e.g., Doxepin) and selective H1-antihistamines (e.g., Olopatadine). The introduction of a halogen atom, specifically a chlorine at the 3-position, profoundly alters the electronic landscape and lipophilicity of the molecule, influencing downstream receptor binding affinity. This whitepaper provides a comprehensive guide for researchers navigating the chemical space of 3-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one, detailing the CAS registry search methodology, structural verification, and a self-validating synthetic protocol.
Mechanistic Role of the 3-Chloro-Dibenzo[b,e]oxepin Scaffold
The un-substituted (CAS: 4504-87-4) acts as a universal intermediate[1]. When a chlorine atom is positioned at C3, the inductive electron-withdrawing effect increases the electrophilicity of the C11 ketone. This is highly advantageous for subsequent Wittig reactions or Grignard additions required to append alkylamine side chains, a crucial step in the synthesis of [2]. Furthermore, the 3-chloro substitution enhances the metabolic stability of the final active pharmaceutical ingredient (API) by blocking cytochrome P450-mediated aromatic hydroxylation at that specific site.
Navigating the CAS Number Search for Positional Isomers
A common pitfall in chemical database mining is the conflation of positional isomers. While (CAS: 23560-69-2)[3] and (CAS: 515134-00-6)[4] are well-documented commercially, the 3-chloro isomer often requires exact structure-based queries rather than text-based nomenclature searches.
Protocol for Exact Isomer Identification:
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Generate SMILES String : Construct the exact SMILES for the 3-chloro isomer: O=C1C2=CC(Cl)=CC=C2OCC3=CC=CC=C13.
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InChIKey Hashing : Convert the SMILES to an InChIKey to bypass nomenclature ambiguities across different vendor databases.
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Substructure Search : Utilize advanced database modules to explicitly filter out the 2-chloro and 8-chloro derivatives.
Logical workflow for identifying and verifying the CAS number of specific oxepine isomers.
Quantitative Data: Isomer Comparison
To ensure accurate identification, researchers must compare the target against known, commercially available isomers.
| Compound Name | CAS Number | Molecular Formula | Monoisotopic Mass | Key Application |
| 6,11-Dihydrodibenzo[b,e]oxepin-11-one | 4504-87-4 | C14H10O2 | 210.068 Da | Doxepin / Olopatadine base |
| 2-Chlorodibenzo[b,e]oxepin-11(6H)-one | 23560-69-2 | C14H9ClO2 | 244.029 Da | p38α MAP Kinase Inhibitors |
| 8-Chlorodibenzo[b,e]oxepin-11(6H)-one | 515134-00-6 | C14H9ClO2 | 244.029 Da | GPCR Ligand Research |
| 3-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one | Search via Structure | C14H9ClO2 | 244.029 Da | Target API Intermediate |
Self-Validating Synthetic Protocol
To obtain the 3-chloro isomer for research when a commercial CAS or vendor is unavailable, a de novo synthesis is required. The most robust method involves the etherification of a substituted benzyl halide with phenol, followed by an intramolecular Friedel-Crafts acylation.
Causality in Experimental Design: The use of Polyphosphoric Acid (PPA) as the cyclization agent is deliberately chosen over the traditional AlCl3/SOCl2 system. PPA minimizes intermolecular side reactions and avoids the harsh chlorinating conditions of SOCl2, which could lead to unwanted polychlorination of the electron-rich phenol ring.
Step-by-Step Methodology:
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Etherification :
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Dissolve 1.0 eq of 2-(bromomethyl)-4-chlorobenzoic acid and 1.1 eq of phenol in anhydrous N,N-Dimethylformamide (DMF).
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Add 2.5 eq of anhydrous Potassium Carbonate (K2CO3). Rationale: The base deprotonates the phenol, enhancing its nucleophilicity for the SN2 displacement of the bromide.
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Stir at 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Validation Checkpoint: Quench with 1M HCl, extract with EtOAc. LC-MS must confirm the intermediate 4-chloro-2-(phenoxymethyl)benzoic acid (m/z ~261 [M-H]-).
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Intramolecular Cyclization (Friedel-Crafts) :
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Add the dried intermediate to 10 volumes of Polyphosphoric Acid (PPA) pre-heated to 90°C.
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Stir vigorously for 4 hours. Rationale: The acidic environment generates an acylium ion, which undergoes electrophilic aromatic substitution on the adjacent phenoxy ring to close the 7-membered oxepine ring.
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Validation Checkpoint: Pour the hot mixture over crushed ice to precipitate the product. Filter and recrystallize from ethanol.
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Structural Elucidation :
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Perform 1H-NMR (CDCl3). The disappearance of the carboxylic acid proton and the presence of a distinct singlet for the methylene bridge (CH2) at ~5.1 ppm confirms the fused oxepine ring formation.
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Two-step synthetic workflow for 3-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one.
References
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Dibenz[b,e]oxepin-11(6H)-one - PubChem - NIH. Source: nih.gov. URL: [Link]
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8-chlorodibenzo[b,e]oxepin-11(6H)-one | 515134-00-6. Source: molaid.com. URL: [Link]
- US8835655B2 - Process for preparing olopatadine and/or a pharmaceutically acceptable salt thereof. Source: google.com.
Sources
- 1. Dibenz[b,e]oxepin-11(6H)-one | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8835655B2 - Process for preparing olopatadine and/or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 8-chlorodibenzo[b,e]oxepin-11(6H)-one - CAS号 515134-00-6 - 摩熵化学 [molaid.com]
